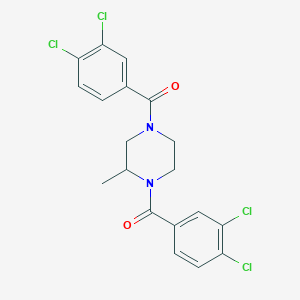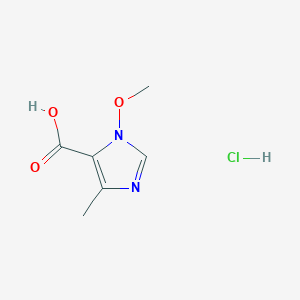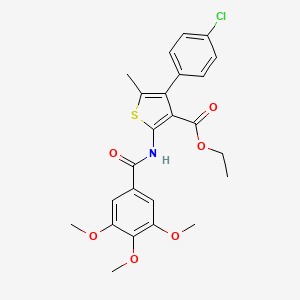
1,4-Bis(3,4-dichlorobenzoyl)-2-methylpiperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,4-Bis(3,4-dichlorobenzoyl)-2-methylpiperazine, also known as BDCMP, is a chemical compound that has been extensively studied due to its potential use in various scientific research applications. BDCMP is a piperazine derivative that has been synthesized in the laboratory and has been shown to have several biochemical and physiological effects.
Mécanisme D'action
The mechanism of action of 1,4-Bis(3,4-dichlorobenzoyl)-2-methylpiperazine is not fully understood. However, it has been proposed that this compound exerts its antitumor, antiviral, and antifungal effects by inhibiting the activity of enzymes involved in DNA synthesis and replication. This compound has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
This compound has several biochemical and physiological effects. It has been shown to inhibit the activity of DNA polymerase and reverse transcriptase enzymes, which are involved in DNA synthesis and replication. This compound has also been shown to induce apoptosis in cancer cells by activating the caspase pathway. Additionally, this compound has been shown to inhibit the replication of the human immunodeficiency virus (HIV) by inhibiting the activity of the HIV reverse transcriptase enzyme.
Avantages Et Limitations Des Expériences En Laboratoire
1,4-Bis(3,4-dichlorobenzoyl)-2-methylpiperazine has several advantages for lab experiments. It is a well-established compound that can be synthesized in the laboratory with relative ease. This compound has also been extensively studied for its potential use in various scientific research applications. However, there are also some limitations to using this compound in lab experiments. It is a toxic compound that requires special handling and disposal procedures. Additionally, the mechanism of action of this compound is not fully understood, and further research is needed to elucidate its effects on biological systems.
Orientations Futures
There are several future directions for research on 1,4-Bis(3,4-dichlorobenzoyl)-2-methylpiperazine. One area of research could be to further investigate its potential use as a photosensitizer in photodynamic therapy for cancer treatment. Another area of research could be to investigate its effects on other viruses, such as the hepatitis C virus. Additionally, further research is needed to fully understand the mechanism of action of this compound and its effects on biological systems.
Conclusion:
In conclusion, this compound is a piperazine derivative that has been extensively studied for its potential use in various scientific research applications. It is synthesized in the laboratory by reacting 3,4-dichlorobenzoyl chloride with 2-methylpiperazine in the presence of a base. This compound has several biochemical and physiological effects, including inhibiting the activity of DNA polymerase and reverse transcriptase enzymes, inducing apoptosis in cancer cells, and inhibiting the replication of the human immunodeficiency virus (HIV). This compound has several advantages for lab experiments, but also has limitations due to its toxicity and the need for further research to fully understand its mechanism of action. There are several future directions for research on this compound, including investigating its potential use as a photosensitizer in photodynamic therapy for cancer treatment and its effects on other viruses.
Méthodes De Synthèse
1,4-Bis(3,4-dichlorobenzoyl)-2-methylpiperazine is synthesized in the laboratory by reacting 3,4-dichlorobenzoyl chloride with 2-methylpiperazine in the presence of a base. The reaction yields this compound as a white crystalline solid, which can be purified by recrystallization. The synthesis method of this compound is well-established and has been used by several researchers to obtain the compound for their studies.
Applications De Recherche Scientifique
1,4-Bis(3,4-dichlorobenzoyl)-2-methylpiperazine has been extensively studied for its potential use in various scientific research applications. It has been shown to have antitumor, antiviral, and antifungal properties. This compound has also been investigated for its potential use as a photosensitizer in photodynamic therapy for cancer treatment. Additionally, this compound has been studied for its ability to inhibit the replication of the human immunodeficiency virus (HIV).
Propriétés
IUPAC Name |
[4-(3,4-dichlorobenzoyl)-3-methylpiperazin-1-yl]-(3,4-dichlorophenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16Cl4N2O2/c1-11-10-24(18(26)12-2-4-14(20)16(22)8-12)6-7-25(11)19(27)13-3-5-15(21)17(23)9-13/h2-5,8-9,11H,6-7,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEDNUPUSYGOLGW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCN1C(=O)C2=CC(=C(C=C2)Cl)Cl)C(=O)C3=CC(=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16Cl4N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1,3,4,12a-tetrahydro-2H-pyrido[1,2-b][1,2,5]benzothiadiazepin-12(11H)-one 6,6-dioxide](/img/structure/B2597790.png)
![tert-butyl N-[3-(methylamino)cyclobutyl]carbamate](/img/structure/B2597792.png)
![N-(2,4-dimethoxyphenyl)-2-(2-(furan-2-yl)-4-oxo-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)acetamide](/img/structure/B2597794.png)
![(Z)-[(4-bromophenyl)[2-(4-chlorophenyl)cyclopropyl]methylidene]amino 3,4-dichlorobenzoate](/img/structure/B2597796.png)

![N-(2-bromophenyl)-2-{[11-(4-methylphenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl}acetamide](/img/structure/B2597798.png)
![3-[(1-Cyclobutylaziridin-2-yl)methoxy]quinoline](/img/structure/B2597799.png)
![N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide](/img/structure/B2597800.png)



![N-[4-({4-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1H-imidazol-1-yl}methyl)phenyl]-2-fluorobenzamide](/img/structure/B2597804.png)

